
Ilamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ilamycin A is a cyclopeptide compound isolated from marine-derived Actinomycetes, specifically from the genus Streptomyces . It is known for its potent anti-tuberculosis activity and has been identified as a promising lead for the development of new anti-tuberculosis drugs . Ilamycins, including this compound, are characterized by their unique structures, which include rare amino acid building blocks such as L-3-nitrotyrosine, L-2-amino-4-hexenoic acid, and L-tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ilamycin A involves complex biosynthetic pathways. The biosynthesis of Ilamycins is facilitated by a heptamodular nonribosomal peptide synthetase (NRPS) that incorporates nonproteinogenic amino acids directly . The preparation of this compound can also involve semi-synthesis, where derivatives are synthesized from naturally occurring Ilamycin F . This process includes steps such as alkylation, reduction, and cyclization under specific reaction conditions .
Industrial Production Methods: Industrial production of Ilamycins, including this compound, has been optimized using metabolically engineered strains of Streptomyces atratus . By utilizing Enteromorpha prolifera as a nitrogen source, the production yield of Ilamycins has been significantly enhanced . This method involves the cultivation of engineered Streptomyces strains in bioreactors, optimizing conditions such as nitrogen source and fermentation parameters to achieve high yields .
Chemical Reactions Analysis
Core Peptide Assembly
-
NRPS enzyme IlaS : A 8022-amino-acid protein responsible for heptapeptide formation .
-
Unusual building blocks :
Tailoring Reactions
-
Epoxy group modifications : In Ilamycin E1, the epoxy group is replaced by a terminal olefin (δ C 145.5, δ H 6.15) .
-
Oxidation steps : Enzymes like IlaD (cytochrome P450) catalyze α-oxidation to form α-keto intermediates, followed by transamination to generate L-AHA .
Key Synthetic Steps
-
Upper unit (Trp-derived) :
-
Lower unit (Glu-derived) :
-
Macrocyclization :
Limitations and Gaps
-
No Ilamycin A-specific data : The search results exclusively describe E1/F and derivatives.
-
Biosynthetic specificity : Core reactions (e.g., L-AHA synthesis) are shared across ilamycins, but A-specific tailoring remains uncharacterized.
Scientific Research Applications
Ilamycins are a class of cyclopeptides with anti-tuberculosis (TB) activity . Rufomycin and ilamycin are synonymous terms for the same class of cyclopeptides . These compounds, produced by Streptomyces species, contain unusual amino acids . Research has explored ilamycins for their anti-mycobacterial and anti-cancer activities .
Ilamycin Biosynthesis and Structural Features
Ilamycins feature rare building blocks such as L-3-nitro-tyrosine and L-2-amino-4-hexenoic acid . The biosynthesis of these building blocks has been determined through gene inactivation and other experiments . Modifications to the structure of ilamycins, such as alterations to the nitrotyrosine and δ-hydroxyleucine units, have led to the creation of new derivatives .
Anti-Mycobacterial Activity
Ilamycins have demonstrated activity against M. tuberculosis and drug-resistant strains . Some ilamycin derivatives exhibit a fast-onset effect against M. tuberculosis, showing more potent activity early in treatment compared to ilamycin F . Ilamycin E has been identified as one of the most active variants, with minimum inhibitory concentrations (MICs) around 10 nM . Ilamycin E and F target both ClpX and ClpC1 components of the ClpC1P1P2 and ClpXP1P2 complexes .
Anti-Cancer Activity
Ilamycin E has shown anti-cancer activity in triple-negative breast cancer (TNBC) cells . It can inhibit cell proliferation, induce apoptosis, and cause G1/S cell cycle arrest in TNBC cell lines . Ilamycin E induces apoptosis by increasing Annexin V positive apoptotic cells . It also affects the levels of proteins involved in cell cycle regulation and apoptosis .
Derivatives and their Activities
Mechanism of Action
The mechanism of action of Ilamycin A involves its binding to the N-terminal domain of the bacterial protease-associated unfoldase ClpC1 . This binding disrupts the normal function of ClpC1, leading to uncontrolled proteolytic activity and subsequent cell death . The molecular targets of this compound include the AAA+ protein ClpC1 and the peptidases ClpP1 and ClpP2, which form an essential ATP-driven protease complex in Mycobacterium tuberculosis . By deregulating ClpC1 activity, this compound effectively inhibits the growth of tuberculosis bacteria .
Comparison with Similar Compounds
Ilamycin A is structurally and functionally similar to other cyclopeptides such as Rufomycin and Cyclomarin . These compounds also exhibit potent anti-tuberculosis activity and share similar biosynthetic pathways . this compound is unique due to its specific amino acid composition and the presence of rare building blocks like L-3-nitrotyrosine . This uniqueness contributes to its distinct mechanism of action and its potential as a lead compound for drug development .
List of Similar Compounds:- Rufomycin
- Cyclomarin
- Ilamycin F
- Ilamycin E
Biological Activity
Ilamycin A is a naturally occurring compound produced by certain actinomycetes, particularly from the genus Streptomyces. This compound has garnered attention for its significant biological activities, particularly its potent anti-mycobacterial properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
This compound exhibits its biological effects primarily through targeting specific proteins within Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB). Recent studies have identified that this compound interacts with the Clp protease system, specifically ClpX and ClpC1, which are crucial for protein homeostasis in mycobacteria. This interaction leads to the disruption of essential cellular functions in Mtb, ultimately resulting in bacterial cell death .
Efficacy Against Mycobacteria
This compound has demonstrated significant anti-mycobacterial activity, particularly against drug-resistant strains of Mtb. The minimal inhibitory concentration (MIC) values for this compound and its derivatives have been reported to be as low as 1.6–1.7 μM, indicating potent efficacy . The compound's ability to inhibit the growth of Mtb is attributed to its unique structural features and its mechanism of action involving the Clp protease system.
Table 1: Summary of Biological Activity of this compound
Compound | Target Pathogen | MIC (μM) | Mechanism |
---|---|---|---|
This compound | Mycobacterium tuberculosis | 1.6–1.7 | Inhibition of ClpX and ClpC1 |
Ilamycin E | Mycobacterium tuberculosis | 1.5–2.0 | Inhibition of protein homeostasis |
Ilamycin F | Mycobacterium abscessus | 2.0–3.0 | Disruption of cellular processes via Clp system |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in treating tuberculosis and other mycobacterial infections:
- Case Study 1 : A study involving a series of experiments on Mtb strains showed that treatment with this compound significantly reduced bacterial load in vitro compared to untreated controls. The study utilized resazurin reduction assays to quantify bacterial viability and confirmed the compound's effectiveness against multidrug-resistant strains .
- Case Study 2 : In another investigation, researchers assessed the cytotoxicity of this compound on human cell lines alongside its anti-mycobacterial effects. Results indicated that while this compound effectively inhibited Mtb, it exhibited low cytotoxicity towards human cells, suggesting a favorable therapeutic index for potential clinical applications .
Research Findings
Recent research has focused on optimizing the biosynthesis of this compound and enhancing its anti-mycobacterial activity through structural modifications. Genetic studies on the biosynthetic pathways have revealed critical genes involved in the production of Ilamycin congeners, which may lead to improved yields and more potent derivatives .
Key Research Findings:
- The biosynthetic cluster responsible for Ilamycin production includes several key enzymes that facilitate the formation of its unique structural components.
- Mutant strains lacking specific biosynthetic genes demonstrated significantly reduced production levels of Ilamycins, highlighting the importance of these genes in maintaining effective biosynthesis .
Properties
CAS No. |
11006-41-0 |
---|---|
Molecular Formula |
C54H75N9O12 |
Molecular Weight |
1042.2 g/mol |
IUPAC Name |
(2S,5S,8S,11S,14S,17S,20S,22S)-5-[(E)-but-2-enyl]-23-hydroxy-14-[(4-hydroxy-3-nitrophenyl)methyl]-10,17,19,22-tetramethyl-2,11-bis(2-methylpropyl)-8-[[1-[2-(oxiran-2-yl)propan-2-yl]indol-3-yl]methyl]-1,4,7,10,13,16,19-heptazabicyclo[18.3.1]tetracosane-3,6,9,12,15,18,24-heptone |
InChI |
InChI=1S/C54H75N9O12/c1-12-13-17-36-46(65)58-38(26-34-27-61(54(8,9)45-28-75-45)39-18-15-14-16-35(34)39)52(71)59(10)41(21-29(2)3)48(67)57-37(24-33-19-20-44(64)40(25-33)63(73)74)47(66)55-32(7)51(70)60(11)43-23-31(6)50(69)62(53(43)72)42(22-30(4)5)49(68)56-36/h12-16,18-20,25,27,29-32,36-38,41-43,45,50,64,69H,17,21-24,26,28H2,1-11H3,(H,55,66)(H,56,68)(H,57,67)(H,58,65)/b13-12+/t31-,32-,36-,37-,38-,41-,42-,43-,45?,50?/m0/s1 |
InChI Key |
JSZUQPCUWLSQDN-JJRQYJSGSA-N |
Isomeric SMILES |
C/C=C/C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H]2C[C@@H](C(N(C2=O)[C@H](C(=O)N1)CC(C)C)O)C)C)C)CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC(C)C)C)CC4=CN(C5=CC=CC=C54)C(C)(C)C6CO6 |
Canonical SMILES |
CC=CCC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C2CC(C(N(C2=O)C(C(=O)N1)CC(C)C)O)C)C)C)CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC(C)C)C)CC4=CN(C5=CC=CC=C54)C(C)(C)C6CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.